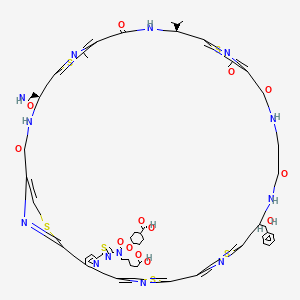
Lff-571
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
LFF-571は、ノバルティスファーマAGによって開発された合成ペプチド系抗生物質です。 これは、生命を脅かす下痢性疾患と高い再発率により、世界的な健康上の重大な問題となっている、クロストリジウム・ディフィシル感染症に対する有効性について主に調査されています . この化合物は、特にグラム陽性菌に対して強力な抗菌活性で知られています .
準備方法
LFF-571は、半合成チオペプチド系抗生物質です。 合成には、天然チオペプチドの最終段階の官能基化と共結晶構造に基づく設計による修飾が含まれます . 特定の合成経路と反応条件は機密情報であり、詳細な情報は公開されていません。 化合物は、天然物GE2270 Aを修飾する一連の化学反応によって製造されることが知られています .
化学反応の分析
LFF-571は、以下を含む様々な化学反応を起こします。
還元: 還元反応は、分子内の官能基を修飾することができます。
置換: this compoundは、特にチオペプチド構造に関連する置換反応を起こす可能性があります。
これらの反応に使用される一般的な試薬には、酸化剤、還元剤、および様々な触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
This compoundは、科学研究にいくつかの応用があります。
科学的研究の応用
LFF-571 has several scientific research applications:
Infectious Diseases: It is primarily used in the treatment of Clostridium difficile infections.
Antibacterial Research: The compound is used to study the mechanisms of antibacterial activity and resistance.
Pharmacokinetics and Pharmacodynamics: Research on this compound includes studies on its absorption, distribution, metabolism, and excretion in the body.
作用機序
LFF-571は、細菌のタンパク質合成に不可欠なタンパク質である細菌の伸長因子Tu(EF-Tu)を阻害することによって効果を発揮します . EF-Tuに結合することにより、this compoundはタンパク質合成の伸長段階を阻害し、細菌細胞の死につながります。 このメカニズムは、クロストリジウム・ディフィシルや黄色ブドウ球菌など、グラム陽性菌に特に有効です .
類似化合物との比較
LFF-571は、バンコマイシンやフィダキソマイシンなどの他の抗生物質と比較されています。 これらの抗生物質とは異なり、this compoundはEF-Tuを標的とする独自の作用機序を持っています . これは、他の抗生物質に対する耐性を発達させた菌株に対して特に有効です。 類似の化合物には以下が含まれます。
バンコマイシン: クロストリジウム・ディフィシル感染症を含む様々な細菌感染症の治療に使用される抗生物質.
フィダキソマイシン: クロストリジウム・ディフィシル感染症に特異的に使用される別の抗生物質.
テイコプラニン: グラム陽性菌感染症の治療に使用される抗生物質.
This compoundの独自のメカニズムと強力な活性は、抗生物質耐性感染症の治療のための有望な候補となっています。
生物活性
LFF-571 is a novel semi-synthetic thiopeptide antibiotic that has garnered attention for its potent antimicrobial activity, particularly against Clostridium difficile (CD), a major cause of antibiotic-associated diarrhea and colitis. This article outlines the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical studies, and comparative effectiveness against other treatment agents.
This compound works by inhibiting bacterial cell wall synthesis, a critical process for bacterial growth and survival. It targets the peptidoglycan synthesis pathway, which is essential for maintaining the structural integrity of bacterial cells. This mechanism is similar to that of other antibiotics like vancomycin but with a broader spectrum of activity against various Gram-positive bacteria, including some anaerobes.
In Vitro Studies
This compound has demonstrated significant antimicrobial activity in vitro against various strains of C. difficile. The minimum inhibitory concentrations (MICs) for this compound have been reported to be as low as ≤0.25 μg/ml, indicating its potency compared to traditional therapies. A comparative study highlighted that the MICs of this compound and fidaxomicin were generally 2–4 times lower than those of vancomycin and metronidazole, especially against hypervirulent ribotypes like ribotype 027 .
| Antibiotic | MIC (μg/ml) | Activity Against Ribotype 027 |
|---|---|---|
| This compound | ≤0.25 | Effective |
| Fidaxomicin | ≤0.5 | Effective |
| Vancomycin | 1–2 | Less effective |
| Metronidazole | 1–4 | Less effective |
Clinical Trials
This compound has been evaluated in multiple clinical trials to assess its safety, efficacy, and pharmacokinetics in treating C. difficile infections (CDIs). Notably, two phase II multicenter trials compared this compound directly with vancomycin. These studies indicated that this compound was well-tolerated and showed promising efficacy in reducing CDI recurrence rates .
Key Findings from Clinical Trials:
- Safety Profile: this compound exhibited a favorable safety profile with minimal adverse effects reported.
- Efficacy: In clinical settings, this compound demonstrated comparable or superior efficacy compared to standard treatments like vancomycin.
- Recurrence Rates: Lower recurrence rates were observed in patients treated with this compound compared to those receiving traditional therapies.
Comparative Effectiveness
In addition to its direct antimicrobial activity against C. difficile, this compound has shown effectiveness against other Gram-positive anaerobes and some Gram-positive aerobes. This broad-spectrum activity is advantageous as it may reduce the risk of secondary infections following CDI treatment.
Case Studies
Several case studies have documented the successful use of this compound in patients with recurrent CDIs who had failed previous treatments with standard antibiotics. For instance, one case reported a patient with multiple recurrences who achieved sustained remission after switching to this compound therapy .
特性
CAS番号 |
1160959-55-6 |
|---|---|
分子式 |
C60H63N13O13S6 |
分子量 |
1366.6 g/mol |
IUPAC名 |
4-[4-carboxybutyl-[2-[(18S,25S,35S)-35-[(S)-hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]carbamoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C60H63N13O13S6/c1-28(2)44-58-72-47(39(92-58)23-85-5)51(80)62-22-42(75)69-48(49(78)30-11-7-6-8-12-30)57-67-38(26-89-57)55-65-36(24-88-55)46-33(53-66-37(25-87-53)50(79)64-35(21-41(74)61-4)56-71-45(29(3)91-56)52(81)70-44)18-19-34(63-46)54-68-40(27-90-54)73(20-10-9-13-43(76)77)60(84)86-32-16-14-31(15-17-32)59(82)83/h6-8,11-12,18-19,24-28,31-32,35,44,48-49,78H,9-10,13-17,20-23H2,1-5H3,(H,61,74)(H,62,80)(H,64,79)(H,69,75)(H,70,81)(H,76,77)(H,82,83)/t31?,32?,35-,44-,48-,49-/m0/s1 |
InChIキー |
GNLYKLDXQZHYTR-QWSGWXDSSA-N |
SMILES |
CC1=C2C(=O)NC(C3=NC(=C(S3)COC)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)N(CCCCC(=O)O)C(=O)OC8CCC(CC8)C(=O)O)C9=NC(=CS9)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C1=CC=CC=C1)O)C(C)C |
異性体SMILES |
CC1=C2C(=O)N[C@H](C3=NC(=C(S3)COC)C(=O)NCC(=O)N[C@H](C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)N(CCCCC(=O)O)C(=O)OC8CCC(CC8)C(=O)O)C9=NC(=CS9)C(=O)N[C@H](C(=N2)S1)CC(=O)NC)[C@H](C1=CC=CC=C1)O)C(C)C |
正規SMILES |
CC1=C2C(=O)NC(C3=NC(=C(S3)COC)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)N(CCCCC(=O)O)C(=O)OC8CCC(CC8)C(=O)O)C9=NC(=CS9)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C1=CC=CC=C1)O)C(C)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
LFF-571; LFF571; LFF 571 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















